4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate carbonyl compounds
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The exact conditions, such as temperature, pressure, and catalysts, would depend on the specific compound being synthesized.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Quinolinone derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinolinones to their corresponding hydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism for 4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- would require detailed study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Quinolinone: The parent compound, known for its basic structure and biological activity.
6-amino-4(1H)-Quinolinone: Similar structure with an amino group at the 6-position.
3,8-dimethyl-4(1H)-Quinolinone: Similar structure with methyl groups at the 3- and 8-positions.
Uniqueness
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinolinone derivatives.
Eigenschaften
Molekularformel |
C14H18N2O |
---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
6-amino-3,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-5-12-9(3)14(17)11-7-10(15)6-8(2)13(11)16-12/h6-7H,4-5,15H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
ROPUMYZKLXZQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)C2=C(N1)C(=CC(=C2)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.